molecular formula C13H9IN4O B13901300 6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13901300
M. Wt: 364.14 g/mol
InChI Key: YYNKCEZOPZLIRK-UHFFFAOYSA-N
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Description

6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification and characterization to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of the iodine atom and the specific arrangement of the pyridine and imidazo rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9IN4O

Molecular Weight

364.14 g/mol

IUPAC Name

6-iodo-N-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C13H9IN4O/c14-9-4-5-12-16-10(8-18(12)7-9)13(19)17-11-3-1-2-6-15-11/h1-8H,(H,15,17,19)

InChI Key

YYNKCEZOPZLIRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CN3C=C(C=CC3=N2)I

Origin of Product

United States

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